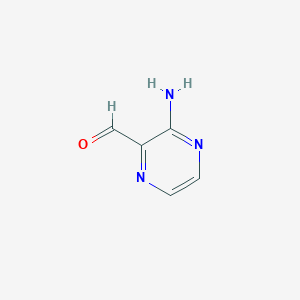

3-Aminopyrazine-2-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMNLRPYPXBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570874 | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-14-8 | |

| Record name | 3-Amino-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Aminopyrazine 2 Carbaldehyde

Preparation Pathways from Pteridine (B1203161) Derivatives

One of the fundamental approaches to synthesizing the 3-aminopyrazine-2-carbaldehyde core involves the chemical degradation of pteridine ring systems. Pteridines, which contain fused pyrimidine (B1678525) and pyrazine (B50134) rings, can be selectively cleaved to yield substituted pyrazines.

The pyrimidine ring within the pteridine nucleus is susceptible to ring-opening reactions under specific conditions. While pteridines are generally noted for their high thermal stability, they can be unstable in hot aqueous solutions. researchgate.net Treatment of pteridine with aqueous acid leads to the fission of the pyrimidine ring, directly producing this compound. researchgate.net This reaction provides a direct conversion from the bicyclic pteridine system to the target monosubstituted pyrazine.

It is important to distinguish this acidic cleavage from alkaline hydrolysis. The alkaline hydrolysis of pteridine derivatives such as lumazine (B192210) (2,4-dihydroxypteridine) or pterin (B48896) (2-amino-4-hydroxypteridine) also results in pyrazine products, but typically yields the corresponding 3-aminopyrazine-2-carboxylic acid or its alkali salt, not the aldehyde. ijpcbs.comgoogle.comgoogle.com

Table 1: Synthesis via Pteridine Ring Fission

| Precursor | Reagents & Conditions | Product | Reference |

| Pteridine | Aqueous Acid, Heat | This compound | researchgate.net, |

Oxidative Approaches to the Carbaldehyde Moiety

A more direct and common synthetic strategy involves the functional group transformation of an existing pyrazine derivative. The oxidation of a primary alcohol substituent on the pyrazine ring is a key method for introducing the carbaldehyde group.

The direct oxidation of 2-amino-3-hydroxymethylpyrazine serves as a reliable method for the preparation of this compound. rsc.orgnih.gov This pathway is a standard functional group interconversion where the hydroxymethyl group at the 2-position of the pyrazine ring is oxidized to the corresponding aldehyde. The precursor, 2-amino-3-hydroxymethylpyrazine, can itself be synthesized through methods such as the reduction of a 2-aminopyrazine-3-aldehyde oxime.

Table 2: Synthesis via Oxidation

| Precursor | Reaction Type | Product | Reference |

| 2-Amino-3-hydroxymethylpyrazine | Oxidation | This compound | rsc.org, nih.gov |

Indirect Synthetic Routes via Pyrazine Nitriles and Esters

Indirect routes provide alternative pathways that often involve the construction of the pyrazine ring from acyclic precursors, followed by the transformation of functional groups like nitriles or esters into the desired aldehyde.

Routes commencing from simple building blocks like methyl cyanoacetate (B8463686) can lead to pyrazine intermediates such as 3-aminopyrazine-2-carbonitrile (B1269731). However, the subsequent conversion of the nitrile to the aldehyde presents a significant challenge. Research has shown that attempts to prepare this compound by the reduction of 3-aminopyrazine-2-carbonitrile were not successful. rsc.orgnih.gov This indicates that while the pyrazine nitrile can be formed, its direct reduction to the aldehyde is not a straightforward transformation, making this an indirect and less favored route for obtaining the target carbaldehyde.

Synthetic pathways for this compound that proceed via a 3-aminopyrazine-2-one intermediate are not prominently documented in the reviewed chemical literature. While 3-aminopyrazinone derivatives are themselves important synthetic targets and have been used in the preparation of complex molecules, their direct conversion to this compound is not a commonly reported method. researchgate.netscribd.com Formylation techniques like the Vilsmeier-Haack reaction are typically employed on electron-rich aromatic systems, but their specific application to transform 3-aminopyrazine-2-one into the target aldehyde is not established. wikipedia.orgorganic-chemistry.org

Process Optimization and Scalability Considerations for the Synthesis of this compound

The industrial production and large-scale synthesis of this compound and its precursors necessitate a focus on process optimization to ensure high yields, purity, and cost-effectiveness. Research and patented processes have highlighted several key areas for optimization, from the selection of starting materials to the purification of the final product.

The synthesis of related compounds, such as derivatives of 3-aminopyrazine-2-carboxamides, has also been optimized. One approach involves the esterification of 3-aminopyrazine-2-carboxylic acid followed by amidation. nih.gov While this method can produce high yields, the initial esterification step, even when assisted by microwave reactors, can result in low yields due to the compound's instability in solution and potential for decarboxylation. prolekare.cz

For the production of key intermediates like methyl 3-aminopyrazine-2-carboxylate, a crucial precursor, process optimization has focused on the reaction conditions. A patented method describes the reaction of alkali metal salts of 3-aminopyrazine-2-carboxylic acid with methyl bromide in dimethylformamide (DMF) or dimethylacetamide (DMAc). google.com This process achieves high selectivity under mild conditions, particularly at temperatures between 30 and 50 °C. google.com The use of continuous stirred-tank reactors (CSTRs) is preferred for large-scale production due to their ability to manage viscous reaction mixtures and ensure uniform heat distribution. Furthermore, the recovery and recycling of solvents like DMF and DMAc through distillation can significantly reduce production costs.

The purity of intermediates is a critical factor that directly impacts the quality of the final product and the efficiency of downstream reactions. For example, in the synthesis of 2-amino-3-bromo-6-chloropyrazine (B112278) from 3-aminopyrazine-2-carboxylate, careful control of reaction temperatures during steps like diazotization is essential to prevent side reactions. google.com

The table below summarizes key parameters and findings from various optimized synthetic processes related to this compound and its precursors.

| Precursor/Target Compound | Starting Material | Key Optimization Parameters | Reported Yield | Scale | Source |

| 3-Amino-6-bromopyrazine-2-carbaldehyde | 3-Aminopyrazine-2-carboxylate | Simple purification (recrystallization), solid intermediates | >2x prior art | Industrial | |

| Methyl 3-aminopyrazine-2-carboxylate | 3-Aminopyrazine-2-carboxylic acid alkali salt | Reaction with methyl bromide in DMF/DMAc at 30-50°C | High selectivity | Not specified | google.com |

| 3-Aminopyrazine-2-carboxylates | 3-Aminopyrazine-2-carboxylic acid | Microwave-assisted esterification | 3.3–9.5% | Lab-scale | prolekare.cz |

| 2-Amino-3-bromo-6-chloropyrazine | 3-Aminopyrazine-2-formic ether | Controlled diazotization temperature (-5°C to 5°C) | High | Amplifiable | google.com |

| Favipiravir | 3-Aminopyrazine-2-carboxylic acid | Process via 3,6-dichloropyrazine-2-carbonitrile (B1371311) intermediate, no chromatographic purification | 43% from intermediate | Not specified | researchgate.net |

Chemical Transformations and Derivative Chemistry of 3 Aminopyrazine 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3-aminopyrazine-2-carbaldehyde is a primary site for chemical modification, readily undergoing condensation, oxidation, and reduction reactions.

Condensation Reactions

The aldehyde functionality of this compound allows for facile condensation reactions with various nucleophiles. A notable application is its reaction with active methylene (B1212753) compounds. For instance, condensation with malononitrile (B47326) or cyanoacetamide in a basic medium yields the corresponding 3-(3-aminopyrazin-2-yl)propenenitrile derivatives. thieme-connect.de These intermediates are valuable precursors for the synthesis of more complex heterocyclic systems.

Furthermore, the aldehyde group can react with primary amines to form Schiff bases or imines. rasayanjournal.co.inimist.ma This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases from this compound and its derivatives is a common strategy to introduce further structural diversity and explore the biological potential of the resulting compounds.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be both oxidized and reduced to yield other important functional groups. The aldehyde can be oxidized to the corresponding 3-aminopyrazine-2-carboxylic acid. smolecule.com This transformation is a key step in the synthesis of many derivatives, as the carboxylic acid can be further modified, for example, into esters and amides.

Conversely, the reduction of the aldehyde group leads to the formation of 2-amino-3-hydroxymethylpyrazine. rsc.org In fact, a common synthetic route to this compound involves the oxidation of 2-amino-3-hydroxymethylpyrazine. smolecule.comrsc.orgrsc.org This reversible transformation highlights the synthetic utility of controlling the oxidation state of the functional group at the 2-position of the pyrazine (B50134) ring.

Derivatization at the Pyrazine Ring

The pyrazine ring of this compound, while electron-deficient, can undergo substitution reactions, and its ortho-amino-aldehyde arrangement is ideal for ring annulation reactions to form fused heterocyclic systems. thieme-connect.de

Substitution Reactions

The pyrazine ring is generally resistant to electrophilic substitution due to its electron-deficient nature, which is further enhanced in acidic media by protonation of the ring nitrogens. thieme-connect.de However, the presence of the activating amino group at the 3-position can facilitate electrophilic substitution at other positions on the ring. For example, bromination of the related 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) has been shown to introduce a bromine atom at the 6-position. This suggests that similar halogenation reactions could be applied to this compound, providing a handle for further functionalization through cross-coupling reactions. The introduction of a bromine atom can also enhance the electrophilic character of the compound, making it more susceptible to nucleophilic substitution reactions.

Ring Annulation for Heterocycle Fusion (e.g., Pteridine (B1203161) Synthesis)

A significant application of this compound is its use as a precursor in the synthesis of pteridines, which are fused pyrazine and pyrimidine (B1678525) ring systems. rsc.orgderpharmachemica.comthieme-connect.de The ortho-disposed amino and aldehyde groups are perfectly positioned for cyclocondensation reactions to build the pyrimidine ring.

One synthetic strategy involves the acylation of the amino group of this compound (often after protection of the aldehyde as an acetal), followed by cyclization with ammonia (B1221849). rsc.org This method has been used to prepare various substituted pteridines. For example, the N-acetyl derivative of 2-amino-3-dimethoxymethylpyrazine, upon hydrolysis of the acetal (B89532) and subsequent cyclization with ammonia, yields 2-methylpteridine. rsc.org Similarly, other acyl derivatives can be used to access a range of substituted pteridines.

Another related approach is the Taylor synthesis, which involves the reaction of 3-aminopyrazine-2-carbonitriles with guanidine (B92328) to form pteridine-2,4-diamines. thieme-connect.de While this method starts with the nitrile, the principle of building the pyrimidine ring onto the pyrazine core is analogous to the reactions of this compound. The aldehyde itself can undergo condensation with guanidine, although this is often preceded by protection of the aldehyde or acylation of the amino group to control the reaction pathway.

Synthesis of Aminopyrazine-2-carboxamide Derivatives

While direct conversion of this compound to 3-aminopyrazine-2-carboxamide (B1665363) derivatives is not a commonly reported synthetic route, these important compounds are readily synthesized from the corresponding carboxylic acid, 3-aminopyrazine-2-carboxylic acid. nih.govmdpi.comgoogle.com The aldehyde can be seen as a precursor to the carboxylic acid via oxidation.

Two primary methods are employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid:

Procedure A: This is a two-step process that begins with the Fischer esterification of 3-aminopyrazine-2-carboxylic acid in the presence of an acid catalyst and an alcohol (e.g., methanol) to form the corresponding ester. nih.govmdpi.com The resulting methyl 3-aminopyrazine-2-carboxylate is then subjected to aminolysis with a desired amine, often facilitated by microwave irradiation, to yield the final amide. nih.gov

Procedure B: This method involves the direct coupling of 3-aminopyrazine-2-carboxylic acid with an amine. The carboxylic acid is first activated using a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com The activated intermediate, an acylimidazolide, readily reacts with the amine, typically under microwave irradiation, to form the desired amide. nih.gov This procedure is often more efficient and provides higher yields compared to the ester aminolysis route. mdpi.com

Table 1: Comparison of Synthetic Procedures for N-Benzyl 3-Aminopyrazine-2-carboxamide Derivatives Data sourced from a study comparing the two synthetic methods. mdpi.com

| Compound | Substituent (R) | Yield (Procedure A) | Yield (Procedure B) |

| 1 | Benzyl (B1604629) | 27% | 91% |

| 2 | 2-Methylbenzyl | - | 91% |

| 3 | 4-Fluorobenzyl | 27% | 75% |

| 4 | 2,6-Dichlorobenzyl | 18% | 74% |

| 5 | 3-(Trifluoromethyl)benzyl | - | 74% |

Table 2: Examples of Synthesized 3-Aminopyrazine-2-carboxamide Derivatives via Procedure B Data highlights the versatility of the direct amidation method. nih.gov

| Compound | Substituent (R) | Yield |

| 6 | Hexyl | 50% |

| 7 | Heptyl | 42% |

| 8 | 4-Hydroxyphenyl | 55% |

| 9 | 2,4-Dimethoxyphenyl | - |

Formation of Polymeric and Supramolecular Ligands from this compound: A Survey of Current Research

Detailed research findings on the direct use of this compound for the synthesis of polymeric and supramolecular ligands are not extensively available in the current body of scientific literature. While the bifunctional nature of this compound, possessing both a reactive aldehyde group and an amino group on a pyrazine ring, suggests its potential as a versatile building block for coordination polymers and supramolecular assemblies, specific studies detailing such applications are limited.

The existing research landscape primarily focuses on a closely related derivative, 3-aminopyrazine-2-carboxylic acid, and its utility in forming a wide array of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netccspublishing.org.cndntb.gov.ua In these instances, the carboxylate and amino groups, along with the pyrazine nitrogen atoms, serve as effective coordination sites for various metal ions. researchgate.netccspublishing.org.cndntb.gov.ua

The inherent reactivity of the aldehyde and amine functionalities in this compound points toward the theoretical potential for forming polymeric structures through condensation reactions, such as the formation of Schiff base polymers. sapub.orgtandfonline.comuomustansiriyah.edu.iq Schiff base ligands, characterized by the azomethine (-C=N-) group, are well-documented for their ability to chelate metal ions and form stable supramolecular structures. nih.govmdpi.comrsc.org Typically, these are synthesized through the condensation of an aldehyde with a primary amine. tsijournals.comui.ac.id In principle, this compound could undergo self-condensation or react with other polyamines or polyaldehydes to yield polymeric Schiff bases. These resulting macromolecular ligands would offer multiple coordination sites for the construction of complex supramolecular architectures.

However, a thorough review of published research reveals a gap in studies that specifically employ this compound as the primary monomer for creating such polymeric or supramolecular ligands. While the fundamental chemical principles support this possibility, dedicated research, including detailed synthesis procedures, structural characterization, and property analysis of the resulting materials, has not been reported. The scientific community has, to date, directed more attention towards the carboxylic acid analogue for these applications.

Further investigation is required to explore the potential of this compound in this domain and to synthesize and characterize the novel polymeric and supramolecular materials that could arise from its unique chemical structure.

Coordination Chemistry and Metal Organic Frameworks Involving 3 Aminopyrazine 2 Carbaldehyde Ligands

Ligand Design and Binding Modes

The structural arrangement of functional groups in 3-aminopyrazine-2-carbaldehyde and its carboxylate analogue is key to its function as a ligand in coordination chemistry. The pyrazine (B50134) ring provides a rigid backbone, while the adjacent amino and carbonyl/carboxylate groups offer effective chelation sites.

The most common binding mode for the deprotonated form of 3-aminopyrazine-2-carboxylic acid (3-aminopyrazine-2-carboxylate) involves chelation through one of the carboxylate oxygen atoms and the adjacent nitrogen atom of the pyrazine ring (N1). iucr.orgnih.govnih.goviucr.org This N,O-bidentate chelation forms a stable five-membered ring with the metal center. This coordination mode is observed in a wide variety of metal complexes. iucr.orgmdpi.com For instance, in the complex [Co(C₅H₄N₃O₂)₂(H₂O)₂], the cobalt(II) ion is N,O-chelated by two 3-aminopyrazine-2-carboxylate anions. iucr.org Similarly, in a nickel(II) complex, the Ni(II) ion is coordinated by two N,O-chelating 3-aminopyrazine-2-carboxylate ligands in the equatorial plane. nih.gov

The coordination of aminopyrazine-based ligands to metal ions can be predicted and controlled by considering steric and electronic factors. mdpi.com The introduction of substituents onto the pyrazine ring can modify its coordination and hydrogen bonding properties. mdpi.com For chloro-substituted aminopyrazines, the mode of coordination to Copper(I) can be readily predicted based on these arguments. mdpi.com For instance, the amino group can form hydrogen bonds with adjacent groups, which can influence the ligand's conformation and induce a specific coordination structure, as seen in the formation of a 2D Cu-based MOF. nih.gov The presence of aromatic N-atoms and carboxylate groups within the same ligand can enhance the metal-nitrogen bond strengths, a phenomenon often assisted by the polydentate nature of the oxygen atoms. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The versatile binding nature of 3-aminopyrazine-2-carboxylate has led to the synthesis of a multitude of metal complexes, ranging from simple mononuclear species to complex extended structures. These are often synthesized under mild, solvothermal, or hydrothermal conditions.

Researchers have successfully synthesized and characterized complexes of 3-aminopyrazine-2-carboxylic acid with a broad spectrum of transition metals. Synthetic procedures have been described for new complexes with Mo(VI), W(VI), U(VI), Ru(II/III), Rh(III), Pd(II), Pt(II), and Ag(I). researchgate.net Studies have also detailed complexes with Co(II), Ni(II), Cu(II), and Zn(II). iucr.orgnih.govscirp.orgchalmers.se A solvothermal reaction of aluminum(III) nitrate (B79036) nonahydrate with the ligand yielded a bis(μ2-hydroxo)-tetrakis(3-aminopyrazine-2-carboxylato)-dialuminium(III) complex. researchgate.net The reaction of the ligand with iron(III) chloride under varying conditions produced mononuclear, dinuclear, and polymeric Fe(III) complexes. mdpi.com

| Metal Ion | Example Complex Formula | Coordination Environment/Geometry | Reference |

|---|---|---|---|

| Al(III) | [Al(L)₂(OH)]₂ | Not specified | researchgate.net |

| Zn(II) | [Zn(L)₂]n | Distorted octahedral | chalmers.se |

| Ag(I) | [Ag(L)(H₂O)]n | 3D network from 1D ribbons | ccspublishing.org.cn |

| Mo(VI) | cis-[Mo₂O₅(L)₂] | Not specified | researchgate.net |

| W(VI) | cis-[WO₂(L)₂] | Not specified | researchgate.net |

| U(VI) | trans-[UO₂(L)₂] | Not specified | researchgate.net |

| Ru(II) | [Ru(L)₂(H₂O)₂] | Not specified | researchgate.net |

| Rh(III) | [Rh(L)₃] | Not specified | researchgate.net |

| Pd(II) | [Pd(L)₂] | Square planar proposed for related Schiff base | researchgate.netjetir.org |

| Pt(II) | [Pt(L)₂] | Not specified | researchgate.net |

| Cu(II) | [Cu₅(C₅H₂N₂O₃)₄(H₂O)₄(NO₃)₂·10H₂O]n (from in situ reaction) | 3D MOF structure | researchgate.net |

| Co(II) | [Co(L)₂(H₂O)₂] | Slightly distorted octahedral | iucr.org |

| Ni(II) | [Ni(L)₂(H₂O)₂]·2H₂O | Slightly distorted octahedral | nih.gov |

| Fe(III) | [Fe(L)₃] | Mononuclear | mdpi.com |

Table 1: Examples of Transition Metal Complexes with 3-Aminopyrazine-2-carboxylate (L⁻). Note: The specific ligand may vary slightly between studies (e.g., Schiff base derivatives).

The ability of the 3-aminopyrazine-2-carboxylate ligand to bridge metal centers leads to the formation of coordination polymers with diverse dimensionalities. A zinc(II) complex was found to be a two-dimensional coordination polymer where the ligand binds the metal via a pyrazine N-atom and one or both carboxylate O-atoms. chalmers.se Similarly, a silver(I) complex forms a 3D network composed of 1D ribbons interconnected by hydrogen bonds and π-π interactions. ccspublishing.org.cn Another study reported a ladder-like polymeric silver(I) complex forming 1D chains. researchgate.net

In a nickel(II) salt, the complex anion, ammonium (B1175870) cation, and water molecules are linked by extensive hydrogen bonds to form a three-dimensional network. iucr.org Cadmium(II) chloride reacts with the ligand to form coordination polymers featuring chloride-bridged zigzag chains of octahedrally coordinated metal ions, which are further connected by noncovalent interactions into 3D supramolecular networks. nih.gov These extended structures are often stabilized by a combination of coordination bonds, hydrogen bonding (e.g., O—H···O, O—H···N, N—H···O), and sometimes π-π stacking interactions between the pyrazine rings. iucr.orgccspublishing.org.cnresearchgate.net

Formation and Properties of Metal-Organic Frameworks (MOFs)

Pyrazine carboxylic acid derivatives are recognized as excellent building blocks for creating novel metal-organic frameworks (MOFs) due to their rigidity and defined coordination sites. researchgate.net The 3-amino-substituted version is particularly useful for its propensity to form hydrogen bonds, which can direct the assembly of complex architectures. mdpi.com

A notable example is the hydrothermal synthesis of a 3D copper(II)-organic framework. researchgate.net In this reaction, 3-aminopyrazine-2-carboxylic acid underwent an in situ transformation to 3-hydroxypyrazine-2-carboxylate, which then assembled with Cu(II) ions to form a complex 3D MOF with a novel topology. researchgate.net In another case, the amino group of a ligand was shown to be instrumental in tuning a coordination structure from a discrete metal-organic polyhedron (MOP) into a 2D MOF. nih.gov The amino group forms hydrogen bonds with neighboring carboxylic groups, inducing the ligand to coordinate with copper ions in a way that forms the 2D structure. nih.gov This resulting 2D Cu-based MOF demonstrated efficient heterogeneous catalytic activity for the aerobic epoxidation of olefins. nih.gov The amino group within this MOF framework also serves as a modifiable site for post-synthetic metalation, allowing for the creation of single-site heterogeneous catalysts for other reactions like Suzuki coupling. nih.gov

Role as Building Blocks in MOF Construction

3-Aminopyrazine-2-carboxylic acid (Hapca), derived from its carbaldehyde precursor, is a versatile building block for the construction of multidimensional metal-organic frameworks. researchgate.net Its ability to form stable complexes with a wide range of metal ions is due to the presence of multiple donor atoms: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. This multi-dentate character allows the ligand to bridge multiple metal centers, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. researchgate.netresearchgate.net

Research has demonstrated the successful synthesis of various MOFs using this ligand with different metal ions, including copper (Cu²⁺), zinc (Zn²⁺), mercury (Hg²⁺), and various rare-earth elements like Lanthanum (La³⁺) and Praseodymium (Pr³⁺). researchgate.netresearchgate.netscirp.org For instance, a 2D layered mercury(I)-organic framework, [Hg₂(apca)₂]n, was synthesized where the 3-aminopyrazine-2-carboxylate (apca) ligand bridges Hg₂²⁺ dumbbells. researchgate.net Similarly, a 2D Zn(II)-based MOF with the formula [Zn(apca)₂]n has been developed. scirp.org

Table 1: Examples of MOFs Constructed with 3-Aminopyrazine-2-carboxylate (apca) Ligand

| Metal Ion | Formula | Framework Dimensionality | Structural Features |

|---|---|---|---|

| Mercury(I) | [Hg₂(apca)₂]n | 2D | Features Hg₂²⁺ dumbbells bridged by the apca ligand, forming a (6,3) topological network. researchgate.net |

| Zinc(II) | [Zn(apca)₂]n | 2D | A two-dimensional framework developed for fluorescence sensing applications. scirp.org |

| Copper(II) | [Cu₅(C₅H₂N₂O₃)₄(H₂O)₄(NO₃)₂·10H₂O]n | 3D | Formed via an in-situ ligand transformation from 3-aminopyrazine-2-carboxylic acid. researchgate.net |

| Lanthanum(III) | [La(apca)₃]n | Not Specified | An example of a rare-earth organic framework constructed with the apca ligand. researchgate.net |

Pore Engineering and Tunability in MOF Architectures

Pore engineering involves the precise control over the size, shape, and chemical environment of the pores within a MOF. rsc.orgrsc.org This is critical for tailoring the material for specific applications. The structure and functionality of the this compound ligand and its derivatives are instrumental in the pore engineering and tunability of the resulting MOFs. rsc.org

The tunability of MOFs derived from this ligand stems from several factors:

Hydrogen Bonding : The amino group is a hydrogen bond donor, while the pyrazine nitrogens and carboxylate oxygens are acceptors. These groups can form extensive hydrogen-bonding networks within the crystal structure. researchgate.net This not only stabilizes the framework but also influences the pore dimensions and the chemical environment of the pore surfaces, which can affect the MOF's selectivity for guest molecules. The amino group's ability to form hydrogen bonds with adjacent carboxyl groups can direct the entire coordination structure, effectively tuning the architecture from a discrete cage to an extended 2D framework. nih.gov

Hierarchical Structures : By carefully selecting synthesis conditions or combining linkers, it is possible to create hierarchical pore structures. While not extensively documented for this specific ligand, the principle of using mixed linkers or controlling defect generation allows for the creation of both micropores and larger mesopores, enhancing mass transport within the material. acs.org

The inherent functionalities of the this compound scaffold provide a powerful tool for chemists. By modifying the ligand, for instance, by changing the functional groups or extending the aromatic system, the pore size and surface properties of the MOF can be systematically tuned. rsc.org This allows for the rational design of materials with optimized porosity and surface characteristics for targeted applications.

Table 2: Tunability Aspects of MOFs with 3-Aminopyrazine-based Ligands

| Feature | Mechanism | Effect on MOF Architecture |

|---|---|---|

| Functional Groups (-NH₂, -COOH) | Offers specific coordination sites and potential for post-synthetic modification. nih.gov | Allows for the introduction of new active sites (e.g., for catalysis) and controls the framework's polarity and surface chemistry. nih.gov |

| Hydrogen Bonding | Intramolecular and intermolecular H-bonds involving the -NH₂ group and pyrazine nitrogens. researchgate.netnih.gov | Directs the self-assembly process, stabilizes the final structure, and can tune the dimensionality of the framework (e.g., 2D vs. MOP). researchgate.netnih.gov |

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of aminopyrazine derivatives. The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrazine (B50134) nitrogen atoms and the carbonyl oxygen atom of the carbaldehyde group serve as acceptors. This functionality allows for the formation of extensive and robust hydrogen-bonding networks.

In the closely related compound, 3-aminopyrazine-2-carboxylic acid, both intra- and intermolecular hydrogen bonds are crucial in defining the crystal structure. nih.gov The amino and carboxyl groups, along with the pyrazine nitrogen atoms, engage in a variety of hydrogen bonds, including N–H···O, O–H···N, N–H···N, and O–H···O interactions. mdpi.comresearchgate.net These interactions dictate the crystal packing and can lead to the formation of complex three-dimensional networks. iucr.org In metal complexes involving the 3-aminopyrazine-2-carboxylate ligand, these hydrogen bonds, including resonance-assisted hydrogen bonds (RAHB), stabilize the resulting structures. mdpi.com For instance, in a cobalt(II) complex, intermolecular O—H···O, O—H···N, and N—H···O hydrogen bonds create a 3D network. iucr.org

Different hydrogen bonding motifs can give rise to distinct supramolecular architectures. Self-complementary N–H∙∙∙Npz (pyrazine) hydrogen bonds often lead to dimeric structures described by an R²₂(8) graph set notation, a pattern characteristic of aminopyrazine derivatives. mdpi.com These dimers can then serve as building blocks for larger assemblies. In other cases, intermolecular contacts form 1D chains or 2D zig-zag grids. mdpi.com

| Interaction Type | Donor | Acceptor | Common Resulting Motif |

| N–H···N | Amino Group | Pyrazine Ring Nitrogen | Dimer (R²₂(8)), 1D Chain mdpi.commdpi.com |

| N–H···O | Amino Group | Carbonyl/Carboxylate Oxygen | Intramolecular Ring, 2D/3D Network mdpi.comiucr.org |

| O–H···N | Carboxyl Group (in related acids) | Pyrazine Ring Nitrogen | 3D Network iucr.org |

| O–H···O | Carboxyl Group (in related acids) | Carboxylate Oxygen | Dimer, 3D Network iucr.org |

This table illustrates the primary hydrogen bonding interactions observed in aminopyrazine systems, based on data from related carboxylate compounds.

π-π Stacking Interactions

The aromatic nature of the pyrazine ring in 3-aminopyrazine-2-carbaldehyde and its analogues facilitates π-π stacking interactions, which play a significant role in stabilizing their crystal structures. These interactions occur when the planar pyrazine rings of adjacent molecules align in a parallel or near-parallel fashion.

| Compound/Derivative | Stacking Distance (Centroid-Centroid) | Reference |

| 3-Aminopyrazine-2-carboxylic acid | 3.324 (2) Å (interplanar) | nih.gov |

| N′-[1-(Pyrazin-2-yl)ethylidene]pyrazine-2-carbohydrazide | 3.606 (5) Å / 3.671 (5) Å | researchgate.net |

| N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide | 3.837 (2) Å / 3.860 (2) Å | researchgate.net |

This table provides examples of π-π stacking distances observed in the crystal structures of related pyrazine compounds.

Halogen Bonding and Other Non-Covalent Forces

Beyond hydrogen bonding and π-π stacking, other non-covalent interactions like halogen bonding can be pivotal in the supramolecular assembly, particularly in substituted pyrazine systems. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site.

In coordination polymers formed from chloro-substituted pyrazin-2-amine ligands and copper(I) bromide, cooperative halogen bonds are observed. mdpi.com These include interactions between chlorine atoms on adjacent pyrazine rings (C–Cl∙∙∙Cl–C) and between a ligand's chlorine and the bromine of the copper bromide unit (C–Cl∙∙∙Br–Cu). mdpi.com The latter distances, ranging from 3.4178(14) to 3.582(15) Å, are less than the sum of the van der Waals radii, confirming a significant attractive interaction that influences the crystal packing. mdpi.com

Self-Assembly Processes and Hierarchical Structures

The combination of various non-covalent interactions drives the spontaneous self-assembly of aminopyrazine molecules into well-defined, hierarchical supramolecular structures. The directionality and specificity of hydrogen bonds, coupled with the organizing influence of π-π stacking and other weaker forces, allow for the construction of intricate architectures, from simple dimers to complex 3D frameworks.

In metal-organic frameworks (MOFs), the 3-aminopyrazine-2-carboxylate ligand has been shown to facilitate the assembly of multidimensional structures. researchgate.net For example, a mercury(I)-organic framework based on this ligand forms a 2D-layer structure with a (6³) topological network, which is further assembled by hydrogen bonds and C-H···N interactions into a 3D supramolecular network. researchgate.net Similarly, copper(I) bromide complexes with substituted aminopyrazines self-assemble into diverse topologies, including 1D "staircase" polymers and unique 2D "honeycomb" sheets. mdpi.com These self-assembly processes, guided by the coordination preferences of the metal ion and the non-covalent interactions of the organic ligand, demonstrate how molecular-level information encoded in the structure of this compound and its analogues can be translated into complex, functional materials. iucr.orgmdpi.com

Biological and Biomedical Applications of 3 Aminopyrazine 2 Carbaldehyde and Its Derivatives

Antimicrobial Activity Profile

Derivatives of 3-aminopyrazine-2-carbaldehyde, particularly its carboxamide and ester analogs, have been systematically evaluated for their efficacy against a spectrum of microbial pathogens. These investigations have revealed that specific structural modifications can lead to potent antibacterial, antifungal, and antimycobacterial activities.

Antibacterial Efficacy

A series of N-substituted 3-aminopyrazine-2-carboxamides, which are derivatives of this compound, have been synthesized and assessed for their in vitro antibacterial properties. nih.gov These compounds were categorized into benzyl (B1604629), alkyl, and phenyl derivatives based on the substitution on the carboxamidic nitrogen. nih.gov

The antibacterial activity was notably observed for the phenyl and alkyl derivatives, while the benzyl derivatives were largely inactive. nih.govnih.gov Among the alkyl derivatives, a clear trend emerged where antibacterial efficacy increased with the lengthening of the carbon side chain. nih.govnih.gov For instance, the activity against various bacterial strains was more pronounced in compounds with longer alkyl groups.

Phenyl derivatives also showed notable activity. Specifically, compounds were tested against strains such as Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. The minimum inhibitory concentrations (MICs) for some of the active phenyl derivatives are detailed in the table below.

Table 1: Antibacterial Activity of Selected 3-Aminopyrazine-2-carboxamide (B1665363) Phenyl Derivatives Data is presented as Minimum Inhibitory Concentration (MIC) in µM.

| Compound Name | R' Substituent | S. aureus | E. faecalis | E. coli |

|---|---|---|---|---|

| 3-amino-N-phenylpyrazine-2-carboxamide | H | >500 | >500 | >500 |

| 3-amino-N-(4-fluorophenyl)pyrazine-2-carboxamide | 4-F | >500 | >500 | >500 |

| 3-amino-N-(4-chlorophenyl)pyrazine-2-carboxamide | 4-Cl | 250 | 500 | >500 |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 2,4-diOCH₃ | 250 | 250 | 500 |

Source: Bouz, G. et al., Molecules, 2019. nih.gov

Antifungal Efficacy

The same series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated a broad spectrum of antifungal activity. nih.gov Efficacy was observed across all structural subtypes—benzyl, alkyl, and phenyl derivatives—particularly against the dermatophyte Trichophyton interdigitale and the opportunistic yeast Candida albicans. nih.govnih.gov

The activity against T. interdigitale was notable, with several compounds exhibiting significant inhibition. The phenyl derivative 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide was among the most potent in this subgroup. nih.gov In general, the antifungal activity of these derivatives highlights their potential for development as treatments for fungal infections. nih.govnih.gov

Table 2: Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives Data is presented as Minimum Inhibitory Concentration (MIC) in µM.

| Compound Name | R' Substituent | C. albicans | T. interdigitale |

|---|---|---|---|

| 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide | 4-CH₃ (benzyl) | >500 | 250 |

| 3-amino-N-octylpyrazine-2-carboxamide | n-octyl (alkyl) | 250 | 125 |

| 3-amino-N-(4-chlorophenyl)pyrazine-2-carboxamide | 4-Cl (phenyl) | 500 | 125 |

Source: Bouz, G. et al., Molecules, 2019. nih.gov

Antimycobacterial Investigations

Derivatives of this compound have been a significant focus of antimycobacterial research, inspired by the structural similarity to the first-line tuberculosis drug, pyrazinamide (B1679903). Studies on 3-aminopyrazine-2-carboxamides revealed promising activity against Mycobacterium tuberculosis H37Rv and other non-tuberculous mycobacteria like M. kansasii. nih.govnih.gov

The most active compound identified in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which exhibited a MIC of 12.5 µg/mL (46 µM) against M. tuberculosis H37Rv. nih.govnih.gov Similar to the antibacterial trend, antimycobacterial activity among alkyl derivatives increased with the length of the carbon side chain. nih.govnih.gov

Another study focused on ester derivatives of the related 3-aminopyrazine-2-carboxylic acid. prolekare.cz Here, hexyl 3-aminopyrazine-2-carboxylate was found to be the most effective, with a MIC of 6.25 μg/mL against M. tuberculosis H37Rv. prolekare.cz This activity was slightly better than that of pyrazinamide itself and, importantly, was also effective against non-tuberculous mycobacteria that are naturally resistant to pyrazinamide. prolekare.cz The lipophilicity of the compounds, which increases with the length of the alkyl chain, was identified as a crucial factor for diffusion through the lipid-rich mycobacterial cell wall. prolekare.czresearchgate.net

Table 3: Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxylic Acid Derivatives Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound Name | Derivative Type | M. tuberculosis H37Rv | M. kansasii |

|---|---|---|---|

| Pyrazinamide (Reference) | - | 25 | >1000 |

| Hexyl 3-aminopyrazine-2-carboxylate | Ester | 6.25 | 125 |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Carboxamide | 12.5 | 62.5 |

Source: Bouz, G. et al., Molecules, 2019; Jampilek, J. et al., Farm. Vestn., 2011. nih.govprolekare.cz

Antineoplastic and Cytotoxic Activity Assessments

The versatile this compound scaffold has also been exploited to create potent anticancer agents. Derivatives have shown significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest.

In Vitro and In Vivo Anticancer Efficacy

A number of derivatives synthesized from this compound or its related carboxylic acid have demonstrated significant anticancer potential. For example, a novel microbiota-inspired compound, UCM-13369, was synthesized via a domino reaction involving this compound. This compound exhibited cytotoxicity against acute myeloid leukemia (AML) cell lines, with greater efficacy in cells expressing the mutant NPM1 protein (OCI-AML3: IC₅₀ = 7.26 μM) compared to wild-type cells (MOLM13: IC₅₀ = 10.89 μM). nih.gov Furthermore, UCM-13369 was shown to reduce tumor infiltration in a mouse model of AML, demonstrating in vivo efficacy. nih.gov

In a separate study, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their cytotoxicity against the HepG2 liver cancer cell line. nih.govmdpi.com Most of the tested compounds showed low to no cytotoxicity. However, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exerted moderate cytotoxicity with an IC₅₀ value of 41.4 µM. mdpi.com This indicates that cytotoxicity is not a general property of the 3-aminopyrazine-2-carboxamide scaffold but can be modulated by specific substitutions. mdpi.com

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also been synthesized and shown to display significant anticancer activity against Ehrlich ascites tumour cells in mice. researchgate.net

Table 4: In Vitro Cytotoxicity of Selected this compound Derivatives

| Derivative Name | Cancer Cell Line | Measurement | Result |

|---|---|---|---|

| UCM-13369 | OCI-AML3 (AML, mutant NPM1) | IC₅₀ | 7.26 µM |

| UCM-13369 | MOLM13 (AML, wild-type NPM1) | IC₅₀ | 10.89 µM |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 (Liver Cancer) | IC₅₀ | 41.4 µM |

Source: de la Cruz-Morcillo, M.A. et al., JACS Au, 2024; Bouz, G. et al., Molecules, 2019. nih.govmdpi.com

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer effects of this compound derivatives are often mediated by specific molecular mechanisms that lead to cell death and inhibition of proliferation.

The compound UCM-13369 functions as an inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in AML. nih.gov It specifically targets the C-terminal domain of the mutated NPM1, preventing its translocation from the nucleus to the cytoplasm, which is a key event in the AML tumorigenic process. nih.gov This inhibition ultimately triggers apoptosis in AML cell lines and primary patient cells. nih.gov

Other pyrazine (B50134) derivatives have been shown to induce cell cycle arrest and apoptosis. In one study, novel benzylquinazoline molecules synthesized from 3-aminopyrazine-2-carboxylic acid were developed as inhibitors of the p97 protein. nih.gov These compounds were found to dramatically induce G0/G1 phase arrest in HCT116 colon cancer cells. nih.gov The proportion of apoptotic cells significantly increased upon treatment, for instance, from a baseline of 3.5% to 20.68% with one of the lead compounds. nih.gov

Similarly, a tetrazole-substituted pyrazine-2-carboxylic acid derivative, known as B7, was found to inhibit colorectal cancer (CRC) cell proliferation by inducing apoptosis. tandfonline.com The mechanism was linked to an increased expression of Caspase-3, a key executioner enzyme in the apoptotic pathway. tandfonline.com

These findings collectively demonstrate that derivatives of this compound can be engineered to target specific cancer-related pathways, leading to cell cycle disruption and programmed cell death.

Antiviral Therapeutics Development (e.g., Favipiravir Precursor)

This compound and its parent compound, 3-aminopyrazine-2-carboxylic acid, are key starting materials in the synthesis of the broad-spectrum antiviral agent Favipiravir (also known as T-705). nih.govnih.govresearchgate.netmdpi.comscientificupdate.com Favipiravir has demonstrated activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses. jst.go.jp The drug was approved in Japan in 2014 for the treatment of influenza and has been investigated for its potential against other viral infections, including COVID-19. oatext.comwikipedia.org

The antiviral mechanism of Favipiravir is attributed to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). jst.go.jpoatext.comthe-innovation.org This active metabolite acts as a nucleoside analog, selectively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. jst.go.jpthe-innovation.orgnih.gov The incorporation of favipiravir-RTP into the viral RNA strand can lead to either chain termination or lethal mutagenesis, ultimately preventing the production of viable virus particles. oatext.comnih.gov

Agrochemical and Pesticidal Applications

Derivatives of this compound have shown significant potential in the agrochemical sector, particularly as fungicides and herbicides.

Fungicidal Potency

Pyrazine derivatives, including those structurally related to this compound, have been investigated for their fungicidal properties. nih.gov For instance, pyraziflumid, a novel fungicide, is characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group and has demonstrated high efficacy against a broad spectrum of plant diseases. nih.gov Research into N-(biphenyl-2-yl)pyrazine-2-carboxamides has revealed that modifications to the pyrazine ring can significantly impact fungicidal activity. nih.gov Studies on pyrazole-furan and pyrazole-pyrrole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors, have also shown potent fungicidal activities against various plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. acs.org

Herbicidal Efficacy

The pyrazine nucleus is a component of various compounds with herbicidal activity. researchgate.netsciforum.net Researchers have synthesized and evaluated numerous 2,3-dicyano-5-substituted pyrazines for their ability to control weeds. tandfonline.com The herbicidal activity of these compounds against barnyard grass was found to be related to the hydrophobic nature of the substituent at the 5-position of the pyrazine ring. tandfonline.com Additionally, certain pyridyl- and pyrimidyl-pyrazine derivatives have been identified as potent herbicides. google.com The synthesis of new pyrazine derivatives combined with semicarbazide (B1199961) has also yielded compounds with post-emergence inhibitory effects on weeds like Amaranthus retroflexus and Eclipta prostrata. sioc-journal.cn

Exploration of Other Pharmacological Activities (e.g., Diuretics, Antioxidants)

Beyond antiviral and agrochemical applications, derivatives of this compound and related pyrazine compounds have been explored for other pharmacological activities.

Some pyrazine derivatives have been investigated for their potential as antioxidants. tsijournals.commdpi.com For example, a series of imidazo[1,2-a] pyrazine derivatives were synthesized and showed promising free radical scavenging activity. tsijournals.com The antioxidant properties of these compounds are often attributed to the pyrazine ring system. scirp.org

While direct evidence for the diuretic activity of this compound is limited, the broader class of pyrazine derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications.

Investigation of Molecular Targets and Mechanisms of Biological Action

The primary molecular target for the antiviral action of Favipiravir, a key derivative of this compound, is the viral RNA-dependent RNA polymerase (RdRp). jst.go.jpthe-innovation.org As a prodrug, Favipiravir is intracellularly converted to its active form, favipiravir-RTP, which then competes with natural nucleosides for incorporation into the growing viral RNA chain. jst.go.jpoatext.comnih.gov This incorporation can either halt the elongation of the RNA strand (chain termination) or introduce mutations into the viral genome at a high rate (lethal mutagenesis), leading to non-viable viral progeny. oatext.comnih.gov

In the context of its fungicidal derivatives, the molecular target is often the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain. nih.govacs.org Inhibition of SDH disrupts the energy production process in fungi, leading to their death.

For herbicidal derivatives, the mechanism can vary. Some pyrazine-based herbicides are known to inhibit photosynthesis by interfering with the photosynthetic electron transport chain in chloroplasts. sciforum.net Others may act as anti-auxins or inhibit the formation of essential plant components like chlorophyll. researchgate.netsciforum.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives.

In antiviral drug development, modifications to the pyrazine core of Favipiravir have been explored to enhance its activity and broaden its spectrum. nih.govactanaturae.ru SAR studies on pyrazine-triazole and pyrazine-benzothiazole conjugates have identified compounds with significant potency against SARS-CoV-2. nih.govnih.govresearchgate.net

For fungicidal applications, SAR studies on N-(biphenyl-2-yl)pyrazine-2-carboxamides revealed that substituting the 4'-position of the biphenyl (B1667301) moiety with different groups (alkyl, trifluoromethyl, halogen) influences the fungicidal activity against various plant pathogens. nih.gov The introduction of a trifluoromethyl group at the 3-position of the pyrazine ring in N-(1,1,3-trimethylindan-4-yl)carboxamides also led to enhanced fungicidal performance. nih.gov

In the development of herbicides, the herbicidal activity of 2,3-dicyano-5-substituted pyrazines was found to have a parabolic relationship with the hydrophobic substituent parameter at the 5-position of the pyrazine ring. tandfonline.com This indicates that there is an optimal level of hydrophobicity for maximum efficacy.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 3-Aminopyrazine-2-carbaldehyde, providing detailed insights into its covalent framework, functional groups, and electronic nature.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy relies on a change in the molecular dipole moment, whereas Raman scattering requires a change in molecular polarizability. nih.gov The analysis of the vibrational spectra of this compound allows for the identification of its key functional groups and the characteristic modes of the pyrazine (B50134) ring.

The expected vibrational frequencies for this compound can be inferred from studies on structurally similar compounds, such as pyrazine and its derivatives. researchgate.net The key vibrational modes are summarized in the table below.

N-H Vibrations: The amino (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching of the pyrazine ring is anticipated to appear above 3000 cm⁻¹, while the aldehydic C-H stretch is typically found in the 2700-2900 cm⁻¹ range. researchgate.net

Carbonyl (C=O) Stretch: The aldehyde functional group should exhibit a strong, characteristic C=O stretching band, generally located in the 1680-1715 cm⁻¹ region.

Pyrazine Ring Vibrations: The pyrazine ring itself has several characteristic stretching and deformation modes. Ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net A ring breathing mode, which involves the concerted expansion and contraction of the entire ring, is also a characteristic feature, often seen near 1015 cm⁻¹. researchgate.net

C-N Vibrations: The stretching of the C-NH₂ bond is expected in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium-Weak |

| Aldehydic C-H Stretch | -CHO | 2700 - 2900 | Weak |

| C=O Stretch | -CHO | 1680 - 1715 | Strong |

| Pyrazine Ring Stretch | Pyrazine Ring | 1400 - 1600 | Medium-Strong |

| Ring Breathing Mode | Pyrazine Ring | ~1015 | Medium (Raman) |

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. Data from closely related 3-aminopyrazine-2-carboxamides can be used to predict the chemical shifts. nih.govmdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amino, pyrazine ring, and aldehyde protons.

Amine Protons (-NH₂): A broad singlet corresponding to the two amino protons is expected. In DMSO-d₆, this signal in related compounds appears around 7.5-7.6 ppm. nih.gov

Pyrazine Protons (H-5, H-6): The two protons on the pyrazine ring are expected to appear as doublets in the aromatic region, likely between 7.7 and 8.3 ppm. nih.gov

Aldehyde Proton (-CHO): The aldehyde proton should appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the different carbon environments in the molecule.

Aldehyde Carbonyl Carbon: This carbon is the most deshielded and is expected to appear far downfield, likely above 190 ppm.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts. The carbon bearing the amino group (C-3) and the carbon bearing the aldehyde group (C-2) will be significantly affected by these substituents. Based on data from related structures, the pyrazine carbons appear in the 125-155 ppm range. mdpi.com The signal for C-2 would be influenced by the carbonyl group, while C-3 would be influenced by the amino group. The C-5 and C-6 carbons would appear at different shifts from each other.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | ~7.5 (in DMSO-d₆) | Broad Singlet |

| ¹H | H-5, H-6 | 7.7 - 8.3 | Doublets |

| ¹H | -CHO | 9.5 - 10.5 | Singlet |

| ¹³C | -CHO | >190 | - |

| ¹³C | C-2, C-3, C-5, C-6 | 125 - 155 | - |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.orgyoutube.com

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated system of the pyrazine ring and the carbonyl group. These transitions typically result in strong absorption bands in the UV region (200-400 nm). libretexts.org

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are characteristically less intense than π → π* transitions and occur at longer wavelengths.

The presence of the amino group (an auxochrome) and the aldehyde group on the pyrazine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazine. Luminescence (fluorescence and phosphorescence) is the emission of light from an excited electronic state. shu.ac.uk Molecules with rigid, conjugated systems like pyrazine derivatives can exhibit fluorescence, although the efficiency can be influenced by various factors, including solvent and the nature of the electronic transitions. shu.ac.uk

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide the precise mass of this compound, confirming its molecular formula (C₅H₅N₃O). The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern that can be used for structural confirmation. libretexts.org

The fragmentation of this compound is expected to follow pathways characteristic of aldehydes, aromatic amines, and heterocyclic systems. libretexts.orghnxb.org.cnlibretexts.org

Molecular Ion (M⁺•): A prominent molecular ion peak is expected due to the stability of the aromatic ring.

Loss of H•: Cleavage of the aldehydic C-H bond can lead to a stable [M-1]⁺ or [M-H]⁺ ion. libretexts.org

Loss of CHO•: Alpha-cleavage can result in the loss of the formyl radical, leading to an [M-29]⁺ or [M-CHO]⁺ ion. libretexts.org

Loss of NH₃: A common fragmentation pathway for primary aromatic amines is the loss of a neutral ammonia (B1221849) molecule. hnxb.org.cn

Ring Fragmentation: Heterocyclic rings like pyrazine can undergo characteristic fragmentation, often involving the loss of small, stable neutral molecules like HCN (27 u).

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 123 | [C₅H₅N₃O]⁺• | Molecular Ion (M⁺•) |

| 122 | [M-H]⁺ | Loss of aldehydic hydrogen radical |

| 94 | [M-CHO]⁺ | Loss of formyl radical |

| 96 | [M-HCN]⁺• | Loss of hydrogen cyanide from the ring |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. wikipedia.org In its neutral, ground state, this compound is a diamagnetic, closed-shell molecule with all electrons spin-paired. Therefore, it is ESR-silent and would not produce an ESR spectrum on its own.

However, ESR spectroscopy could be a valuable tool for studying radical ions derived from this compound, which could be generated chemically or electrochemically. The technique would provide information about the distribution of the unpaired electron spin density across the molecule. Furthermore, if this compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, VO²⁺), ESR would be essential for characterizing the electronic structure and coordination environment of the metal center. researchgate.netnih.gov

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided sources, data from the closely related compound 3-aminopyrazine-2-carbohydrazide (B1586661) offers significant insight into the expected solid-state arrangement. researchgate.net

The crystal structure of 3-aminopyrazine-2-carbohydrazide reveals a monoclinic system with the space group P2₁/c. researchgate.net It is highly probable that this compound would also crystallize in a similar system, governed by the formation of strong intermolecular hydrogen bonds.

Key expected structural features in the solid state include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the pyrazine ring nitrogens and the aldehyde oxygen atom can act as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which dictate the crystal packing.

Planarity: The pyrazine ring is planar, and the substituents are likely to be nearly coplanar with the ring to maximize conjugation.

π-π Stacking: Aromatic pyrazine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The crystallographic data for the related compound 3-aminopyrazine-2-carbohydrazide is presented below. researchgate.net

| Parameter | Value for 3-aminopyrazine-2-carbohydrazide researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1022 |

| b (Å) | 9.4818 |

| c (Å) | 7.0832 |

| β (°) | 94.1380 |

| Volume (ų) | 676.71 |

| Z (molecules per unit cell) | 4 |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the structure of metal complexes involving ligands derived from this compound, such as thiosemicarbazones.

For instance, studies on transition metal complexes with thiosemicarbazone ligands reveal detailed coordination geometries. In bis-octahedral complexes of iron(III) and manganese(II) with a thiosemicarbazone ligand, the deprotonated ligand molecules coordinate to the metal center in a meridional (mer) arrangement. The coordination occurs through two nitrogen atoms (one from the thiazole (B1198619) ring and one from the imine group) and one thioenolate sulfur atom, forming an NNS donor set. bg.ac.rs

| Parameter | [Fe(L)₂]BF₄·H₂O | [Mn(L)₂] |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbca | P-1 |

| Coordination Geometry | Octahedral | Octahedral |

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of chemical compounds. When applied to this compound derivatives and their metal complexes, TGA provides valuable information about their stability at different temperatures and the nature of their decomposition products. researchgate.net

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve plots mass loss against temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.

Magnetic Characterization of Metal Complexes

Magnetic characterization, primarily through magnetic susceptibility measurements, is crucial for determining the electronic structure of metal complexes, particularly those involving transition metals with unpaired electrons. For complexes derived from this compound ligands, this technique reveals the oxidation state, spin state, and sometimes the geometry of the central metal ion.

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and provides information about the number of unpaired electrons. For example, even when two complexes have the same d⁵ electronic configuration, their magnetic moments can differ significantly, indicating different spin states. bg.ac.rs

A study of an iron(III) and a manganese(II) complex with the same thiosemicarbazone ligand illustrates this point. Despite both metal ions being in a d⁵ configuration, the Fe(III) complex was found to be in a low-spin state, while the Mn(II) complex was in a high-spin state. bg.ac.rs

| Complex | Metal Ion | Electronic Configuration | Effective Magnetic Moment (μ_eff) in μB | Spin State |

|---|---|---|---|---|

| [Fe(L)₂]BF₄·H₂O | Fe(III) | d⁵ | 1.95 | Low-spin |

| [Mn(L)₂] | Mn(II) | d⁵ | 5.73 | High-spin |

These differences in spin state, which are influenced by the ligand field strength, have profound effects on the chemical and physical properties of the complexes.

Intermolecular Contact Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together. nih.govnih.gov

In the crystal structures of thiosemicarbazone complexes, common interactions include H···H, C···H, S···H, and N···H contacts. nih.govnih.gov The analysis reveals the percentage contribution of each type of interaction to the total Hirshfeld surface area. For example, in a palladium(II) thiosemicarbazone complex, the major contributions to crystal cohesion were found to be from H···H (45.3%), H···C/C···H (28.0%), H···S/S···H (8.0%), and H···N/N···H (7.4%) interactions. nih.gov These interactions, particularly hydrogen bonds and van der Waals forces, play a critical role in determining the stability and physical properties of the crystal. ulakbim.gov.tr

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in studying the intricacies of 3-Aminopyrazine-2-carbaldehyde. buffalo.edu These ab initio approaches solve the electronic Schrödinger equation to determine the molecule's energy, electron density, and other electronic properties.

DFT methods, especially those using hybrid functionals like B3LYP or CAM-B3LYP, are widely employed for their balance of accuracy and computational cost. acs.orgresearchgate.net They are often paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) to provide a robust description of the molecule's electronic structure. acs.orgresearchgate.net Hartree-Fock calculations, while sometimes less accurate for electron correlation effects, serve as a foundational method and a starting point for more advanced computations. buffalo.eduarxiv.org

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Typical Functional/Basis Set | Primary Application |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry optimization, electronic structure, spectroscopic properties. researchgate.net |

| Hartree-Fock (HF) | aug-cc-pVDZ | Initial wavefunction approximation, comparison with DFT. buffalo.edu |

| Time-Dependent DFT (TD-DFT) | CAM-B3LYP/6-31+G(d) | Calculation of excited states and electronic spectra. researchgate.net |

Theoretical calculations are used to analyze the electronic structure of this compound, providing insights into its charge distribution, molecular orbitals, and bonding characteristics. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge delocalization and the nature of the intramolecular hydrogen bond between the amino and aldehyde groups.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For related aminopyrazine derivatives, DFT calculations have been used to determine these frontier orbitals, showing how substituents on the pyrazine (B50134) ring influence the molecule's electronic properties and reactivity. univ-oeb.dz A bonding analysis of metal complexes with 3-aminopyrazine-2-carboxylic acid has shown the comparative weakness of certain metal-ligand bonds, an insight derived from DFT calculations. univ-oeb.dz

This compound can exist in different conformations and tautomeric forms. Computational methods are essential for predicting the relative stabilities of these isomers. The planarity of the molecule is influenced by the interaction between the adjacent amino and carbaldehyde groups. An intramolecular hydrogen bond between the amino hydrogen and the aldehyde oxygen is expected to be a key feature stabilizing the planar conformation.

Furthermore, amino-imino tautomerism is a possibility for this compound. Theoretical studies on the related 3-aminopyrazine-2-carboxylic acid have investigated photoinduced tautomerization, where the molecule converts from the amino form to an imino structure. researchgate.net Similar computational studies on this compound could predict the energy barriers and relative stabilities of its potential tautomers, which is crucial for understanding its chemical behavior and receptor interactions.

Quantum chemical calculations are highly effective in simulating spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra. By calculating the vibrational frequencies and intensities, a theoretical spectrum is generated that can be compared with experimental results to assign specific vibrational modes to the observed peaks. Such analyses have been successfully performed for similar molecules like 3-aminopyridine (B143674) and pyrazine-2-carboxamide. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental data, help in the complete assignment of the NMR spectrum and confirm the molecular structure.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This can help identify the nature of these transitions (e.g., n→π* or π→π*).

Molecular Dynamics Simulations and Conformational Searches

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), conformational searches using MD simulations under forcefields like AMBER have been used to predict their three-dimensional structures. mdpi.com Such simulations on this compound would reveal its dynamic behavior, the stability of its intramolecular hydrogen bond, and its preferred conformations in solution. The root-mean-square deviation (RMSD) of the molecule's atoms during the simulation can be monitored to assess the stability of its structure or its binding pose within a protein. nih.govmdpi.com

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com For this compound, docking studies can identify potential biological targets and model its binding interactions.

The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net The results can reveal key interactions, such as:

Hydrogen Bonds: The amino group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which can form strong interactions with amino acid residues in a receptor's active site.

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The pyrazine ring also contributes to hydrophobic interactions within the binding pocket.

Docking studies on related pyrazine derivatives have successfully predicted their binding modes to various enzymes, providing a basis for designing more potent inhibitors. nih.govresearchgate.net

Reaction Pathway and Mechanism Studies

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, DFT calculations can elucidate the mechanism of its synthesis or its participation in subsequent reactions, such as condensations or cyclizations. Computational studies on the synthesis of related heterocyclic compounds have revealed radical-driven pathways and the role of metal catalysts in facilitating specific bond formations. beilstein-journals.org A similar approach could be used to optimize reaction conditions for the synthesis of this compound derivatives by providing a detailed understanding of the reaction energetics.

Catalytic Applications of 3 Aminopyrazine 2 Carbaldehyde Derived Materials

Metal-Complex Mediated Catalysis (e.g., Cyanosilylation, Oxidation Reactions)

Although direct catalytic data for 3-aminopyrazine-2-carbaldehyde complexes is scarce, the catalytic prowess of complexes formed with its carboxylic acid analogue, 3-aminopyrazine-2-carboxylic acid, has been well-documented. These studies offer a strong indication of the potential catalytic capabilities of aldehyde-derived materials.

Oxidation Reactions:

Iron(III) complexes synthesized with 3-aminopyrazine-2-carboxylate have demonstrated significant catalytic activity in the oxidation of alcohols. mdpi.com For instance, mononuclear and dinuclear iron(III) complexes have been successfully employed as catalysts for the microwave-assisted oxidation of cyclohexanol (B46403) to cyclohexanone (B45756). mdpi.com Under optimized conditions, these catalysts achieved high yields of cyclohexanone (up to 93.1%) in a solvent-free environment, showcasing their efficiency and potential as green catalysts. mdpi.com

| Catalyst | Substrate | Oxidant | Reaction Conditions | Product | Yield (%) | Reference |

| [Fe(L)₃] (L = 3-aminopyrazine-2-carboxylate) | Cyclohexanol | TBHP | 70 °C, 1 h, MW (10 W), solvent-free | Cyclohexanone | 91.0 | mdpi.com |

| [NHEt₃][Fe(L)₂(Cl)₂] | Cyclohexanol | TBHP | 70 °C, 1 h, MW (10 W), solvent-free | Cyclohexanone | 92.5 | mdpi.com |

| [Fe(L)₂(μ-OMe)]₂·DMF·1.5MeOH | Cyclohexanol | TBHP | 70 °C, 1 h, MW (10 W), solvent-free | Cyclohexanone | 93.1 | mdpi.com |

| [Fe(N₃)(μ-L)₂(μ-O)₁/₂(Na)(μ-H₂O)₁/₂]ₙ | Cyclohexanol | TBHP | 70 °C, 1 h, MW (10 W), solvent-free | Cyclohexanone | 91.8 | mdpi.com |

Cyanosilylation Reactions: